Docosan

Übersicht

Beschreibung

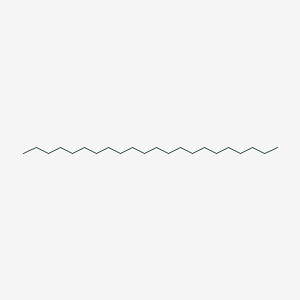

Docosan, auch bekannt als n-Docosan, ist ein gesättigter Kohlenwasserstoff mit der chemischen Formel C22H46. Er gehört zur Klasse der Alkane, die aus Kohlenwasserstoffen bestehen, die ausschließlich aus einfach gebundenen Kohlenstoff- und Wasserstoffatomen bestehen. This compound ist ein langkettiges Alkan mit 22 Kohlenstoffatomen, wodurch es bei Raumtemperatur fest ist. Es ist häufig in Paraffinwachsen enthalten und wird aufgrund seiner chemischen Stabilität und hydrophoben Eigenschaften in verschiedenen industriellen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch katalytische Hydrierung von höheren Alkenen oder Alkinen synthetisiert werden. Eine gängige Methode beinhaltet die Hydrierung von Docosen (C22H44) in Gegenwart eines Metallkatalysators wie Palladium oder Platin unter hohem Druck und Temperaturbedingungen. Die Reaktion verläuft typischerweise wie folgt:

C22H44+H2→C22H46

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound häufig durch fraktionierte Destillation von Erdöl gewonnen. Der Prozess beinhaltet die Trennung verschiedener Kohlenwasserstoffe nach ihren Siedepunkten. This compound, ein Kohlenwasserstoff mit hohem Molekulargewicht, wird in den Fraktionen mit höherem Siedepunkt gesammelt. Zusätzlich kann es aus natürlichen Quellen wie Bienenwachs und bestimmten Pflanzenwachsen isoliert werden .

Wissenschaftliche Forschungsanwendungen

Docosane has a wide range of applications in scientific research and industry:

Chemistry: Used as a standard in gas chromatography for the calibration of retention indices. It is also employed in the synthesis of other organic compounds.

Biology: Utilized in the study of lipid bilayers and membrane dynamics due to its hydrophobic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of microcapsules for controlled release of active ingredients.

Industry: Commonly used in the production of paraffin waxes, lubricants, and as a phase change material (PCM) for thermal energy storage. .

Zukünftige Richtungen

Wirkmechanismus

Docosan übt seine Wirkungen hauptsächlich durch hydrophobe Wechselwirkungen aus. In biologischen Systemen kann es sich in Lipiddoppelschichten integrieren und die Membranfluidität und -permeabilität beeinflussen. In Medikamenten-Abgabesystemen setzen Mikrokapseln auf this compound-Basis ihren Inhalt durch Schmelzen und Kristallisieren des this compound-Kerns frei, was durch Temperaturänderungen ausgelöst wird. Dieser Phasenwechselmechanismus ermöglicht die kontrollierte Freisetzung von Wirkstoffen .

Biochemische Analyse

Biochemical Properties

Docosane interacts with various biomolecules, particularly in the context of petroleum degradation. For instance, microbial strains such as Rhizobium pusense have shown excellent performance in degrading docosane . The degradation of docosane by these microbes involves various enzymes and proteins, which facilitate the breakdown of this complex hydrocarbon .

Cellular Effects

The degradation of docosane by microbes like Rhizobium pusense influences cellular function. The breakdown of docosane can impact cell signaling pathways, gene expression, and cellular metabolism . The degradation process allows the microbe to utilize docosane as a source of energy, thereby influencing its metabolic processes .

Molecular Mechanism

The molecular mechanism of docosane degradation involves its metabolism through the pathway of subterminal oxidation by Rhizobium pusense . This process involves the interaction of docosane with various enzymes and proteins within the microbe, leading to its breakdown .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of docosane degradation can change over time. For instance, the degradation percentages of docosane by different microbial strains can vary . Information on docosane’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Docosane is metabolized through the pathway of subterminal oxidation in microbes like Rhizobium pusense . This process involves various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Docosane can be synthesized through the catalytic hydrogenation of higher alkenes or alkynes. One common method involves the hydrogenation of docosene (C22H44) in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction typically proceeds as follows:

C22H44+H2→C22H46

Industrial Production Methods

In industrial settings, docosane is often obtained from the fractional distillation of petroleum. The process involves the separation of various hydrocarbons based on their boiling points. Docosane, being a high molecular weight hydrocarbon, is collected in the higher boiling point fractions. Additionally, it can be isolated from natural sources such as beeswax and certain plant waxes .

Analyse Chemischer Reaktionen

Reaktionstypen

Docosan ist wie andere Alkane aufgrund der starken C-C- und C-H-Bindungen relativ inert. Es kann unter bestimmten Bedingungen verschiedene Arten von Reaktionen eingehen:

Oxidation: this compound kann zu Alkoholen, Aldehyden und Carbonsäuren oxidiert werden. Diese Reaktion erfordert in der Regel starke Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromsäure (H2CrO4).

this compound unterliegt bei Verbrennung in Gegenwart von Sauerstoff einer vollständigen Verbrennung, bei der Kohlendioxid und Wasser entstehen:Verbrennung: C22H46+33O2→22CO2+23H2O

Halogenierung: this compound kann mit Halogenen (z. B. Chlor oder Brom) unter ultraviolettem Licht reagieren, um Halogenalkane zu bilden. Diese Reaktion beinhaltet die Substitution von Wasserstoffatomen durch Halogenatome.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromsäure (H2CrO4)

Verbrennung: Sauerstoff (O2)

Halogenierung: Chlor (Cl2), Brom (Br2), ultraviolettes Licht

Hauptprodukte, die gebildet werden

Oxidation: Alkohole, Aldehyde, Carbonsäuren

Verbrennung: Kohlendioxid (CO2), Wasser (H2O)

Halogenierung: Halogenalkane (z. B. Chlorothis compound, Bromothis compound)

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Chemie: Wird als Standard in der Gaschromatographie zur Kalibrierung von Retentionsindices verwendet. Es wird auch bei der Synthese anderer organischer Verbindungen eingesetzt.

Biologie: Wird aufgrund seiner hydrophoben Natur zur Untersuchung von Lipiddoppelschichten und Membrandynamik verwendet.

Medizin: Es wird auf sein Potenzial für die Verwendung in Medikamenten-Abgabesystemen untersucht, insbesondere bei der Formulierung von Mikrokapseln für die kontrollierte Freisetzung von Wirkstoffen.

Industrie: Wird häufig bei der Herstellung von Paraffinwachsen, Schmierstoffen und als Phasenwechselmaterial (PCM) für die thermische Energiespeicherung verwendet. .

Vergleich Mit ähnlichen Verbindungen

Docosan ist Teil einer homologen Reihe von Alkanen, zu denen auch andere langkettige Kohlenwasserstoffe wie die folgenden gehören:

- Eicosan (C20H42)

- Tetracosan (C24H50)

- Hexacosan (C26H54)

Im Vergleich zu diesen ähnlichen Verbindungen hat this compound einen höheren Schmelzpunkt und eine höhere thermische Stabilität aufgrund seiner längeren Kohlenstoffkette. Dies macht es besonders geeignet für Anwendungen, bei denen Phasenwechselmaterialien mit hoher Temperatur benötigt werden. Darüber hinaus machen seine chemische Inertheit und seine hydrophoben Eigenschaften es zu einem wertvollen Bestandteil in verschiedenen industriellen und wissenschaftlichen Anwendungen .

Eigenschaften

IUPAC Name |

docosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWGUJZVBDQJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047063 | |

| Record name | Docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment., Solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

695.5 °F at 760 mmHg (NTP, 1992), 369 °C, BP: 230 °C (15 mm Hg) | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water. 7.77X10-7 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, chloroform; very soluble in ethyl ether | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7944 g/cu cm at 20 °C, Density: 0.778 g/cu m (45/5 °C) | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.28X10-6 mm Hg at 25 °C | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets from toluene; crystals from ether, Solid, Colorless crystals | |

CAS No. |

629-97-0 | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Docosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW99Q363KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111.9 °F (NTP, 1992), 43.8 °C | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of docosane?

A1: Docosane has the molecular formula C22H46 and a molecular weight of 310.60 g/mol.

Q2: What are the spectroscopic characteristics of docosane?

A2: While specific spectroscopic data depends on the technique used, key insights can be gained from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, IR spectroscopy can reveal characteristic peaks associated with C-H stretching and bending vibrations, providing information about the alkane structure. Solid-state 13C NMR can be used to differentiate between the ordered triclinic phase and the rotator phase of docosane. []

Q3: How does docosane behave as a phase change material (PCM)?

A3: Docosane undergoes a solid-liquid phase transition at a specific temperature range, typically around 40-44 °C. [, ] This transition involves absorbing and releasing a significant amount of latent heat, making it suitable for thermal energy storage applications.

Q4: What factors influence the performance of docosane as a PCM?

A4: Factors such as the presence of additives, encapsulation methods, and operating temperature range can significantly impact the performance of docosane-based PCMs. For example, the addition of carbon fibers can enhance the thermal conductivity of docosane, improving its heat transfer rate. []

Q5: How is docosane utilized in drug delivery systems?

A5: Docosane's phase transition properties can be exploited to create temperature-responsive drug delivery systems. For example, docosane has been incorporated into porous polyethylene membranes, creating a diffusion barrier that becomes permeable at temperatures above the melting point of docosane. [, ]

Q6: What challenges are associated with using docosane in drug delivery?

A6: While promising, using docosane in drug delivery faces challenges such as the limited solubility of some drugs in docosane and the potential for drug leakage. Further research is needed to optimize encapsulation techniques and enhance drug compatibility. []

Q7: How does microencapsulation affect the phase transition behavior of docosane?

A7: Microencapsulation can alter the crystallization and phase transition behavior of docosane. Studies have shown that microencapsulated docosane might exhibit coexistence of the ordered triclinic phase and the rotator phase, unlike bulk docosane. []

Q8: How does the size of microcapsules influence the properties of encapsulated docosane?

A8: The size of microcapsules containing docosane can influence its crystalline structure and phase change properties. Smaller microcapsules may exhibit stronger confinement effects, leading to reduced chain mobility and altered interactions with the capsule walls, impacting its phase change enthalpy and crystallization behavior. []

Q9: What is the role of docosane in forming shape-stabilized phase change materials (SSPCMs)?

A9: Docosane, as a solid-liquid PCM, can be combined with solid-solid PCMs like Neopentyl Glycol to create SSPCMs. The excellent wettability and chemical compatibility between these materials allow for the development of SSPCMs with high energy density and improved shape stability. []

Q10: How is docosane degraded by bacteria?

A10: Certain bacteria, such as Pseudomonas aeruginosa strain SJTD-2, can utilize docosane as a sole carbon source. These bacteria possess enzymes capable of breaking down the long-chain alkane into smaller molecules, ultimately utilizing them for energy production. []

Q11: How is computational chemistry used to study docosane?

A11: Computational techniques, such as molecular dynamics simulations, can provide insights into the structural properties, phase behavior, and interactions of docosane at a molecular level. Such studies can be valuable for understanding its behavior in various applications.

Q12: Can computational modeling predict the properties of docosane-based materials?

A12: Yes, to some extent. Molecular modeling can predict properties like melting point, enthalpy of fusion, and crystal structure of docosane and its mixtures. These predictions can guide the design and optimization of docosane-based materials for specific applications. [, ]

Q13: How does the chain length of alkanes affect their properties?

A13: The chain length of alkanes, including docosane, strongly influences their physical properties. Longer chains typically result in higher melting and boiling points, increased viscosity, and decreased solubility in polar solvents. [, ]

Q14: How does the presence of branches or functional groups impact the properties of docosane?

A14: Introducing branches or functional groups to the docosane molecule can significantly alter its physical and chemical properties. For instance, branching generally disrupts packing efficiency, leading to lower melting points compared to straight-chain counterparts. The incorporation of functional groups can introduce new intermolecular interactions, influencing properties like solubility and reactivity. []

Q15: What are some strategies to improve the stability of docosane-based formulations?

A15: Strategies for enhancing the stability of docosane-based formulations include using antioxidants to prevent oxidative degradation, incorporating UV stabilizers to protect against UV damage, and selecting compatible materials that minimize chemical interactions and degradation. []

Q16: How is docosane typically analyzed and characterized?

A16: Common analytical techniques for docosane include: * Gas Chromatography (GC): Separates and quantifies docosane in mixtures based on volatility. [, , ] * Mass Spectrometry (MS): Identifies and quantifies docosane based on its mass-to-charge ratio. [, , ] * Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions, providing information on melting point and enthalpy of fusion. [, , , , ] * X-ray Diffraction (XRD): Determines the crystal structure and phase behavior of docosane. [, , ] * Solid-State NMR: Provides insights into molecular dynamics and phase behavior. [, ]

Q17: How is the solubility of docosane determined?

A17: The solubility of docosane in various solvents can be determined experimentally by measuring the saturation concentration at different temperatures. This involves dissolving increasing amounts of docosane in the solvent until no more dissolves, followed by analysis of the saturated solution to determine the concentration of docosane. []

Q18: How can the presence of docosane in environmental samples be determined?

A18: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify docosane in environmental samples like water and soil. This involves extracting docosane from the sample, separating it from other components using GC, and then identifying and quantifying it based on its mass spectrum. []

Q19: What is the environmental impact of docosane?

A19: Docosane, being a hydrocarbon, can have negative environmental impacts if released in large quantities. It can contribute to soil and water contamination and may be harmful to aquatic life.

Q20: How is docosane degraded in the environment?

A20: Docosane can undergo biodegradation by microorganisms in the environment, breaking it down into less harmful substances. This process is influenced by factors like temperature, oxygen availability, and the presence of microbial communities capable of degrading hydrocarbons.

Q21: How does the dissolution rate of docosane impact its applications?

A21: The dissolution rate of docosane is crucial in applications like drug delivery, where a controlled release of the encapsulated drug is desired. Factors that can affect the dissolution rate include the particle size of docosane, the properties of the solvent, and the presence of other excipients in the formulation.

Q22: Are there alternatives to docosane in its various applications?

A22: Yes, depending on the specific application, other long-chain alkanes or different types of phase change materials (PCMs) with comparable phase transition temperatures and enthalpies could potentially serve as alternatives to docosane. For example, octadecane and tetracosane are other long-chain alkanes that could be used in similar applications. [, , ] The choice of the most suitable alternative depends on factors like cost, availability, and specific performance requirements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

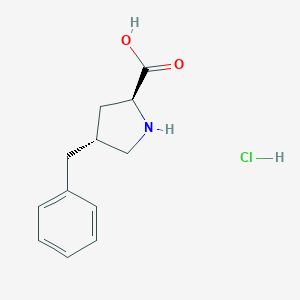

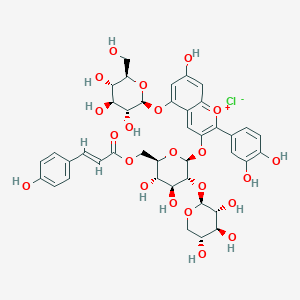

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)